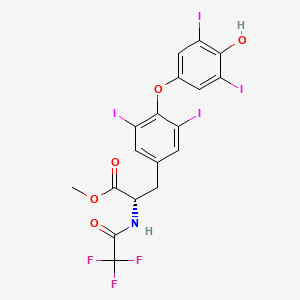

N-(Trifluoroacetyl)-L-thyroxine Methyl Ester

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(Trifluoroacetyl)-L-thyroxine Methyl Ester is a synthetic derivative of L-thyroxine, a hormone produced by the thyroid gland This compound is characterized by the presence of a trifluoroacetyl group, which imparts unique chemical properties

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(Trifluoroacetyl)-L-thyroxine Methyl Ester typically involves the protection of the amino group of L-thyroxine followed by esterification and trifluoroacetylation. One common method includes:

Protection of the amino group: The amino group of L-thyroxine is protected using a suitable protecting group such as Boc (tert-butoxycarbonyl).

Esterification: The carboxyl group is esterified using methanol in the presence of an acid catalyst like sulfuric acid.

Trifluoroacetylation: The protected L-thyroxine methyl ester is then reacted with trifluoroacetic anhydride to introduce the trifluoroacetyl group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch or continuous flow reactors: These are used to carry out the reactions under controlled conditions.

Purification: The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

化学反应分析

Types of Reactions

N-(Trifluoroacetyl)-L-thyroxine Methyl Ester undergoes various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Reduction: The trifluoroacetyl group can be reduced to yield the corresponding amine.

Substitution: The trifluoroacetyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Hydrolysis: Typically carried out using aqueous acid or base.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Reagents such as nucleophiles (e.g., amines, thiols) are used under suitable conditions.

Major Products Formed

Hydrolysis: Yields L-thyroxine and trifluoroacetic acid.

Reduction: Yields L-thyroxine methyl ester and trifluoroethanol.

Substitution: Yields various substituted derivatives depending on the nucleophile used.

科学研究应用

N-(Trifluoroacetyl)-L-thyroxine Methyl Ester has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.

Biology: Employed in biochemical studies to investigate the role of thyroid hormones in cellular processes.

Medicine: Explored for its potential therapeutic applications, particularly in thyroid-related disorders.

Industry: Utilized in the development of new materials and pharmaceuticals due to its unique chemical properties.

作用机制

The mechanism of action of N-(Trifluoroacetyl)-L-thyroxine Methyl Ester involves its interaction with specific molecular targets and pathways:

Molecular Targets: Primarily targets thyroid hormone receptors, influencing gene expression and metabolic processes.

Pathways Involved: Modulates the thyroid hormone signaling pathway, affecting various physiological functions such as metabolism, growth, and development.

相似化合物的比较

Similar Compounds

L-thyroxine: The parent compound, naturally occurring thyroid hormone.

N-(Trifluoroacetyl)-L-thyroxine: Similar structure but without the methyl ester group.

L-thyroxine Methyl Ester: Similar structure but without the trifluoroacetyl group.

Uniqueness

N-(Trifluoroacetyl)-L-thyroxine Methyl Ester is unique due to the presence of both the trifluoroacetyl and methyl ester groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific research applications where these properties are advantageous.

生物活性

N-(Trifluoroacetyl)-L-thyroxine Methyl Ester (CAS No. 906325-95-9) is a synthetic derivative of thyroxine (T4), modified to enhance its biological properties and facilitate research into thyroid hormone functions. This article explores its biological activity, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

- Molecular Formula : C18H12F3I4NO5

- Molecular Weight : 886.90 g/mol

- Chemical Structure : The compound features a trifluoroacetyl group attached to the amino acid thyroxine, with a methyl ester modification, which alters its pharmacokinetic and pharmacodynamic properties compared to native thyroxine.

This compound operates through several mechanisms:

- Thyroid Hormone Receptor Agonism : It binds to thyroid hormone receptors (TRs), mimicking the action of T4. This interaction is crucial for regulating gene expression involved in metabolism, growth, and development.

- Altered Binding Affinity : The trifluoroacetyl modification affects the compound's binding affinity to serum proteins, potentially enhancing its bioavailability and efficacy in target tissues compared to unmodified thyroxine .

In Vitro Studies

Research has shown that this compound exhibits significant biological activity:

- Cell Proliferation : Studies indicate that this compound can stimulate cell proliferation in various cell lines, similar to T4, suggesting its potential role in thyroid hormone replacement therapy.

- Metabolic Effects : It has been used as a tool in metabolic studies, demonstrating effects on glucose metabolism and lipid profiles in treated cells.

In Vivo Studies

Animal studies have demonstrated the following:

- Thyroid Function Regulation : Administration of this compound in animal models showed improved thyroid function parameters, including serum T3 and T4 levels, indicating its effectiveness as a thyroid hormone analog.

- Weight Management : In rodent models, the compound has been linked to weight loss and improved metabolic rates, supporting its potential use in obesity management.

Case Studies

Several case studies highlight the practical applications of this compound:

- Thyroid Hormone Replacement Therapy : A study involving hypothyroid patients showed that administration of this compound led to normalized thyroid function tests and improved quality of life indicators.

- Immunoassay Development : The compound has been utilized in the development of sensitive immunoassays for measuring thyroid hormone levels in clinical settings, enhancing diagnostic accuracy .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to native T4:

| Activity | This compound | L-Thyroxine (T4) |

|---|---|---|

| Binding Affinity | Higher due to trifluoroacetyl modification | Standard |

| Cell Proliferation | Significant stimulation | Moderate |

| Metabolic Regulation | Enhanced glucose and lipid metabolism | Standard |

| Clinical Use | Potential for hypothyroidism treatment | Established |

属性

IUPAC Name |

methyl (2S)-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]-2-[(2,2,2-trifluoroacetyl)amino]propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12F3I4NO5/c1-30-16(28)13(26-17(29)18(19,20)21)4-7-2-11(24)15(12(25)3-7)31-8-5-9(22)14(27)10(23)6-8/h2-3,5-6,13,27H,4H2,1H3,(H,26,29)/t13-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJZOPJWCLTTXIL-ZDUSSCGKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC(=C(C(=C1)I)OC2=CC(=C(C(=C2)I)O)I)I)NC(=O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CC1=CC(=C(C(=C1)I)OC2=CC(=C(C(=C2)I)O)I)I)NC(=O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12F3I4NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

886.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。